molecular formula C8H11NOS B3845387 N-propylthiophene-2-carboxamide CAS No. 174359-79-6

N-propylthiophene-2-carboxamide

Cat. No.: B3845387
CAS No.: 174359-79-6
M. Wt: 169.25 g/mol
InChI Key: ZJJYCXCPUAOXFI-UHFFFAOYSA-N
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Description

N-Propylthiophene-2-carboxamide (Vitas-M Lab ID: STL097653) is a thiophene-based carboxamide derivative with the systematic name 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide. Its molecular formula is C₂₁H₂₈N₄O₃S₂, and it has a molecular weight of 421.58 g/mol . The compound exists as a dry powder under standard conditions and features a sulfonyl-piperazine substituent at the 3-position of the thiophene ring, coupled with an N-propyl carboxamide group (Figure 1).

Properties

IUPAC Name

N-propylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-2-5-9-8(10)7-4-3-6-11-7/h3-4,6H,2,5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJYCXCPUAOXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879196
Record name 2-Thiophenecarboxamide,N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174359-79-6
Record name 2-Thiophenecarboxamide,N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propylthiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with propylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using large-scale chromatography or crystallization techniques to meet industrial purity standards .

Chemical Reactions Analysis

Types of Reactions

N-propylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-propylthiophene-2-carboxamide is primarily related to its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-propylthiophene-2-carboxamide (STL097653) and related compounds:

Compound Name (ID/Ref) Substituents Molecular Weight (g/mol) Physical State Notable Features
STL097653 3-sulfonyl-piperazine, N-propyl 421.58 Dry powder Bulky sulfonyl-piperazine group
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7) 5-nitro, thiazolyl amine ~346* Amorphous red powder Antibacterial activity; nitro group
N-(5-methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (Compound 8) 5-trifluoromethyl, thiazolyl amine ~384* Pale yellow powder Trifluoromethyl group enhances stability
V014-1812 Furan-methyl, phenethyl amino 410.53 Not specified Complex heterocyclic substituents
V014-7482 3-chlorophenyl, N-methyl, phenethyl 355.88 Not specified Chlorophenyl group; simpler alkyl chain

*Calculated based on synthesis precursors in .

Key Observations:

Substituent Effects on Molecular Weight: The sulfonyl-piperazine group in STL097653 contributes to its higher molecular weight (421.58 g/mol) compared to analogs like V014-7482 (355.88 g/mol) . Bulky substituents may reduce solubility but enhance target binding in drug design.

Physical State and Stability :

  • STL097653 is a dry powder , similar to Compound 8 (pale yellow powder). In contrast, Compound 7 is an amorphous red powder, possibly due to nitro group instability .

Functional Group Diversity :

  • Piperazine sulfonyl (STL097653) vs. thiazolyl amine (Compounds 7–8): The former may enhance CNS permeability, while the latter is linked to antibacterial activity .
  • Chlorophenyl (V014-7482) and furan-methyl (V014-1812) groups introduce aromatic diversity, affecting lipophilicity and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-propylthiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-propylthiophene-2-carboxamide

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